Elevated Lipophilicity (XLogP3-AA) Relative to the N-Methyl Analog
The target compound exhibits a calculated XLogP3-AA of 3.6, compared to 2.1 for the direct N-methyl analog ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate [1][2]. The 1.5-unit logP increase indicates substantially higher lipophilicity, which is a critical determinant of passive membrane diffusion and central nervous system penetration.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate: 2.1 |
| Quantified Difference | +1.5 logP units (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm within PubChem |
Why This Matters
Higher lipophilicity can enhance blood-brain barrier penetration and target engagement for neuropharmacology applications, making the benzyl analog the preferred scaffold when CNS activity is desired.
- [1] PubChem. Ethyl 2-(4-benzylpiperazin-1-yl)-2-phenylacetate. Compound Summary CID 2763703. https://pubchem.ncbi.nlm.nih.gov/compound/863305-86-6 (accessed 2026-04-25). View Source
- [2] PubChem. Ethyl 2-(4-methylpiperazin-1-yl)-2-phenylacetate. Compound Summary CID 230542. https://pubchem.ncbi.nlm.nih.gov/compound/92699-30-4 (accessed 2026-04-25). View Source
